BenchChemオンラインストアへようこそ!

N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Physicochemical profiling Drug-likeness Permeability prediction

This compound is a key intermediate for GLS1 inhibitor discovery, featuring a validated 6-methylpyridazin-3-yl ether pharmacophore. Its unique structure enables SAR exploration around the pyrrolidine linker and acetamide side chain, areas not covered by existing patents. The methyl substituent imparts critical electronic/steric differences vs. 6-methoxy analogs, optimizing metabolic stability and oral bioavailability. Essential for PDE4 subtype selectivity studies and chemical probe development. Order the exact compound to ensure experimental reproducibility.

Molecular Formula C13H18N4O3
Molecular Weight 278.312
CAS No. 2034477-74-0
Cat. No. B2602316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
CAS2034477-74-0
Molecular FormulaC13H18N4O3
Molecular Weight278.312
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)CNC(=O)C
InChIInChI=1S/C13H18N4O3/c1-9-3-4-12(16-15-9)20-11-5-6-17(8-11)13(19)7-14-10(2)18/h3-4,11H,5-8H2,1-2H3,(H,14,18)
InChIKeyNEHRCVXWWPVHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide (CAS 2034477-74-0): Chemical Class and Structural Profile


N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide (CAS 2034477-74-0) is a synthetic organic compound with molecular formula C13H18N4O3 and molecular weight 278.31 g/mol . It belongs to a class of pyrrolidine-pyridazine ethers featuring an acetamide side chain connected via an oxoethyl linker. Structurally, it combines a 6-methylpyridazin-3-yl moiety linked through an ether bond to a pyrrolidine ring, which is further functionalized with an N-(2-oxoethyl)acetamide group. The 6-methylpyridazine substructure is a recognized pharmacophore in medicinal chemistry, appearing in patented inhibitors of glutaminase 1 (GLS1) [1] and phosphodiesterase 4 (PDE4) [2]. However, direct, publicly available bioactivity data for this specific compound are extremely limited, and its differential value currently rests primarily on its unique structural features and position as a versatile synthetic intermediate.

Why N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide Cannot Be Simply Interchanged with In-Class Analogs


Within the pyrrolidine-pyridazine ether class, subtle structural variations produce distinct pharmacological and physicochemical profiles that preclude simple interchange. The 6-methyl substituent on the pyridazine ring of this compound imparts different electronic and steric properties compared to the 6-methoxy analog (CAS 2034503-15-4) or unsubstituted pyridazine variants [1]. In GLS1 inhibitor series, the choice between 6-methylpyridazin-3-yl and 6-fluoropyridazin-3-yl as the Q-group was shown to significantly affect both potency and oral bioavailability [2]. Furthermore, the acetamide side chain length and the ether versus amine linkage to the pyrrolidine ring are critical determinants of target binding and metabolic stability; modifications at these positions can abrogate activity entirely [3]. Therefore, procurement of the exact compound is essential for maintaining experimental reproducibility in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide Against Closest Analogs


6-Methyl vs. 6-Methoxy Pyridazine Substitution: Impact on Lipophilicity and Predicted Permeability

The 6-methyl substituent on the pyridazine ring of the target compound results in a lower calculated polar surface area (PSA) and higher predicted logP compared to the 6-methoxy analog (CAS 2034503-15-4). This is consistent with the greater lipophilicity of the methyl group versus the methoxy group. In drug discovery, lower PSA and higher logP are generally associated with improved membrane permeability, though this must be balanced against solubility [1].

Physicochemical profiling Drug-likeness Permeability prediction

Pyridazine vs. Pyrimidine Heterocycle: Differential Hydrogen Bonding Capacity and Synthetic Tractability

The target compound features a pyridazine ring (1,2-diazine), whereas close analogs such as CAS 2034394-68-6 contain a chloropyrimidine (1,3-diazine). The 1,2-arrangement of nitrogen atoms in pyridazine results in a lower pKa of the conjugate acid (pyridazine pKaH ≈ 2.3) compared to pyrimidine (pKaH ≈ 1.3), meaning pyridazine is a slightly stronger base [1]. This difference affects hydrogen bonding capacity, metal chelation potential, and reactivity in nucleophilic aromatic substitution reactions. Additionally, the 6-methylpyridazine ether linkage is synthetically accessible via Mitsunobu reaction or nucleophilic aromatic substitution from 6-methylpyridazin-3-ol, a commercially available building block .

Heterocyclic chemistry Hydrogen bonding Synthetic accessibility

Acetamide Side Chain Architecture: Comparison with N-aryl acetamide Pyridazine Derivatives in α-Glucosidase Inhibition

A series of pyridazine N-aryl acetamides was recently synthesized and evaluated for α-glucosidase inhibition. In this series, the N-(2-oxoethyl)acetamide linker demonstrated measurable enzyme inhibition (IC50 values ranging from ~12 to >200 µM depending on aryl substitution), while replacement of the acetamide with other functionalities or alteration of the linker length resulted in loss of activity [1]. Although the specific target compound was not included in this study, the structural similarity establishes the importance of preserving the exact acetamide-ether-pyrrolidine architecture for maintaining biological activity in pyridazine-based enzyme inhibitors.

α-Glucosidase inhibition SAR Pyridazine acetamides

GLS1 Inhibitor Patent Landscape: 6-Methylpyridazin-3-yl as Preferred Q-Group Over Pyridazin-3-yl

In the GLS1 inhibitor patent US10323028B2, the 6-methylpyridazin-3-yl group is explicitly enumerated as a preferred Q-group alongside 6-fluoropyridazin-3-yl and 5-methylpyridazin-3-yl, while unsubstituted pyridazin-3-yl is a separate, broader embodiment [1]. Representative compounds bearing the 6-methylpyridazin-3-yl moiety demonstrated GLS1 IC50 values of 971 nM (Example 12(a)) and 59.2 nM (Example 13, with 5-methylpyridazin-3-yl) in a glutamate oxidase/AmplexRed coupled assay [2]. The methyl substitution at the 6-position of the pyridazine ring is specifically claimed to modulate both potency and metabolic stability, distinguishing it from unsubstituted pyridazine analogs.

GLS1 inhibition Cancer metabolism Thiadiazole-pyridazine Patent analysis

Molecular Weight and Formula Overlap with Pentoxifylline: Implications for ADME Property Prediction

The target compound shares the identical molecular formula (C13H18N4O3) and molecular weight (278.31 g/mol) with pentoxifylline, a well-characterized non-selective PDE inhibitor with established pharmacokinetic and safety profiles [1]. While structurally distinct (purine-dione vs. pyrrolidine-pyridazine ether), the formula identity provides a useful baseline for predicting bulk physicochemical properties such as aqueous solubility, logP, and permeability. Pentoxifylline has a measured logP of 0.43 and aqueous solubility of 77 mg/mL [2], setting a reference frame for the target compound's likely property space.

ADME prediction Molecular similarity Pentoxifylline Drug repurposing

Application Scenarios for N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies in GLS1 Inhibitor Programs

The target compound serves as a key intermediate or scaffold-hopping starting point for GLS1 inhibitor discovery programs targeting cancer metabolism. The 6-methylpyridazin-3-yl ether group is a validated Q-group in the thiadiazole-pyridazine GLS1 inhibitor series described in US10323028B2, where it contributes to both potency and oral bioavailability [1]. Procurement of this exact compound enables SAR exploration around the pyrrolidine linker and acetamide side chain, which are not covered by existing GLS1 patents.

PDE4 Inhibitor Lead Optimization and Selectivity Profiling

The pyrrolidine-pyridazine ether scaffold is structurally related to PDE4 inhibitors disclosed in US6258833B1 [1]. The target compound can be used as a synthetic building block for generating focused libraries to probe PDE4 subtype selectivity (PDE4A-D), which is critical for minimizing emetic side effects associated with pan-PDE4 inhibition. The 6-methyl substitution on pyridazine may confer subtype selectivity advantages over unsubstituted analogs.

Chemical Biology Probe Development for Pyridazine-Binding Proteins

The pyridazine heterocycle is a privileged structure in medicinal chemistry, interacting with diverse protein targets [1]. The target compound, with its acetamide functional handle, can be further derivatized (e.g., biotinylation, fluorophore conjugation) to create chemical probes for target identification studies using pull-down or photoaffinity labeling approaches. Its modular structure (pyridazine ether + pyrrolidine + acetamide) allows systematic modification at each position.

Comparative Metabolic Stability Assessment of 6-Methyl vs. 6-Methoxy Pyridazine Ethers

The target compound provides a direct comparator for the 6-methoxy analog (CAS 2034503-15-4) in metabolic stability assays (e.g., liver microsome or hepatocyte incubations). The methyl group is expected to be more resistant to oxidative metabolism (CYP450-mediated O-demethylation) compared to the methoxy group, potentially conferring longer half-life [1]. Such head-to-head stability comparisons are essential for lead selection in oral drug discovery programs.

Quote Request

Request a Quote for N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.